molecular formula C19H19NO2 B5723721 3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline

3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline

Cat. No.: B5723721
M. Wt: 293.4 g/mol
InChI Key: SWGFEFUHYZKREE-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring and a naphthalen-2-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with naphthalen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The naphthalen-2-ylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Lacks the naphthalen-2-ylmethyl group, making it less lipophilic.

    Naphthalen-2-ylmethylamine: Lacks the methoxy groups, reducing its potential for hydrogen bonding.

    3,4,5-Trimethoxyaniline: Contains an additional methoxy group, which may alter its reactivity and interactions.

Uniqueness

3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline is unique due to the combination of methoxy groups and the naphthalen-2-ylmethyl group, which confer distinct chemical and physical properties. This combination enhances its potential for various applications in research and industry .

Properties

IUPAC Name

3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-18-10-9-17(12-19(18)22-2)20-13-14-7-8-15-5-3-4-6-16(15)11-14/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGFEFUHYZKREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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